6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile
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Overview
Description
6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile is a chemical compound with the molecular formula C6H5F2NO and a molecular weight of 145.11 g/mol . This compound is characterized by its bicyclic structure, which includes a nitrile group and two fluorine atoms. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a fluorinated precursor with a nitrile group in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and pressures to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The fluorine atoms can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carboxylic acid
- 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-methanol
Uniqueness
6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile is unique due to its specific bicyclic structure and the presence of both fluorine atoms and a nitrile group. This combination of features imparts distinct chemical properties, making it valuable for various research applications .
Properties
IUPAC Name |
6,6-difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-6(8)4-1-2-10-5(4,6)3-9/h4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEUFJZNHZTJPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(C1C2(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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